molecular formula C18H22N2O2 B1451192 N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020057-51-5

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Cat. No. B1451192
M. Wt: 298.4 g/mol
InChI Key: CIFQRICBMHJENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which these reactions occur.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), to which N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide could theoretically relate, are widely used in industrial and commercial products to prevent oxidative reactions and prolong product shelf life. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of SPAs. They have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human samples (fat tissues, serum, urine, breast milk, and fingernails). The studies also emphasize the need for future research to develop novel SPAs with low toxicity and low migration ability to reduce environmental pollution (Runzeng Liu & S. Mabury, 2020).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous media, leading to various by-products and mechanisms. N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, by analogy, could be involved in similar degradation pathways and biotoxicity studies. The research highlights the significance of AOPs in managing pharmaceutical and chemical pollutants in water sources, underscoring the environmental impact of such compounds and their degradation products (Mohammad Qutob et al., 2022).

Natural Compound Synthesis and Biological Activities

The synthesis and biological activities of natural chalcones, compounds with a broad spectrum of biological activities, have been extensively studied. These natural compounds, often found in seeds, fruit skins, bark, and flowers of most edible plants, exhibit clinical potential against various diseases. N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, as a synthetic compound, might offer similar biological properties worth exploring. Research encourages further investigation into the synthesis methods and biological activities of these compounds for potential therapeutic applications (Jiadai Zhai et al., 2022).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-9-8-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFQRICBMHJENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.